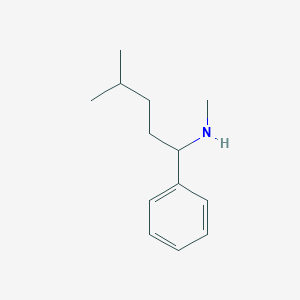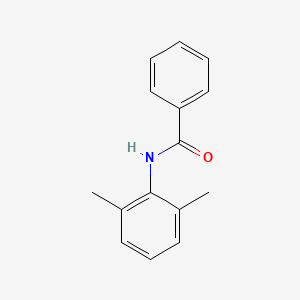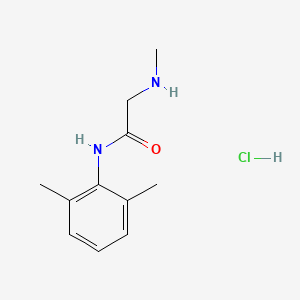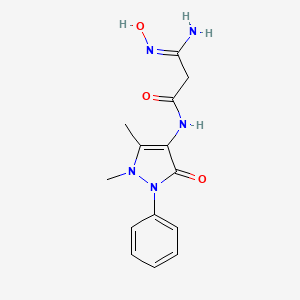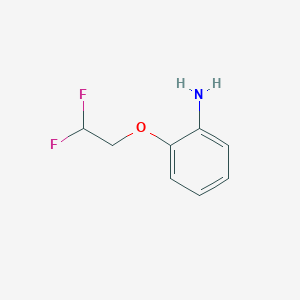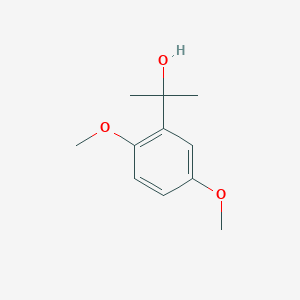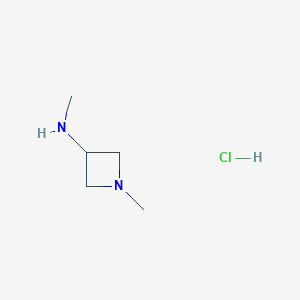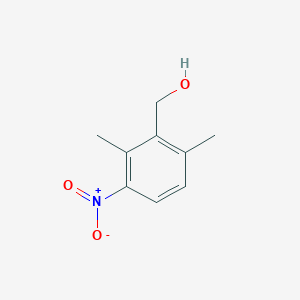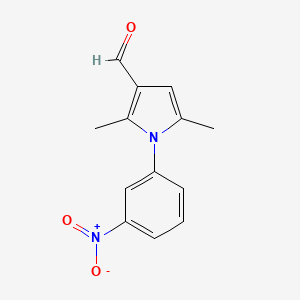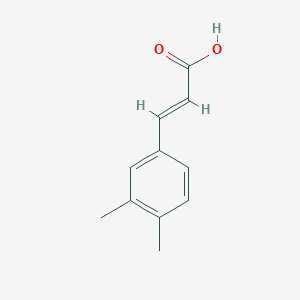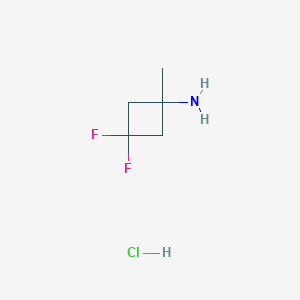
3,3-Difluoro-1-methylcyclobutanamine hydrochloride
Vue d'ensemble
Description
“3,3-Difluoro-1-methylcyclobutanamine hydrochloride” is a chemical compound with the molecular formula C5H10ClF2N . It is used in laboratory settings and for the manufacture of other substances .
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-1-methylcyclobutanamine hydrochloride” consists of a cyclobutane ring with two fluorine atoms at the 3rd carbon position and a methylamine group at the 1st carbon position . The molecular weight of the compound is 157.5894 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 157.59 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.Applications De Recherche Scientifique
1. Anesthetic Properties and Membrane Interactions
Research has revealed that cyclic halogenated compounds, structurally similar to 3,3-Difluoro-1-methylcyclobutanamine hydrochloride, exhibit varying anesthetic properties. Using 19F nuclear magnetic resonance spectroscopy, the distribution of these compounds in biomembranes was studied, highlighting differences in their effective concentrations at different submolecular sites. This is crucial for understanding the anesthetic properties of such compounds (Tang, Yan, & Xu, 1997).
2. Nuclear Magnetic Resonance Studies
The compound has been the subject of nuclear magnetic resonance (NMR) studies. For instance, 1,1-difluoro-3-phenylcyclobutane derivatives, closely related to 3,3-Difluoro-1-methylcyclobutanamine hydrochloride, have been analyzed using NMR, revealing insights into long-range H-F spin-spin coupling and molecular structure (Takahashi, 1962).
3. Synthesis and Reactions of Cyclobutane Derivatives
The synthesis and reactions of compounds related to 3,3-Difluoro-1-methylcyclobutanamine hydrochloride, like 3-Phenyl-2-cyclobutenone, have been explored. These studies contribute to the understanding of chemical reactions involving small-ring compounds and provide valuable insights into synthetic methodologies (Manatt, Vogel, Knutson, & Roberts, 1964).
4. Substituent Effects on NMR Spectrum
Substituent effects on the NMR spectrum of cyclobutane compounds, including 1,1-difluoro-2,2-dichlorocyclobutanes, have been studied. These investigations help in understanding how different substituents affect the conformation of the cyclobutane ring, which is critical for predicting chemical behavior and reactivity (Hopkins, 1968).
5. Cycloaddition Reactions
The compound's relatives have been used to study cycloaddition reactions, an essential aspect of synthetic organic chemistry. These studies provide insights into reaction mechanisms and the synthesis of complex molecular structures (Taylor & Wright, 1971).
6. Selective Solvent Interactions
Research on selective solvent interactions in fluorous reaction systems, involving compounds similar to 3,3-Difluoro-1-methylcyclobutanamine hydrochloride, has been conducted. These studies are significant for understanding solvent effects in chemical reactions, particularly in specialized environments like fluorous phases (Gerig, 2005).
7. Synthesis and Characterization of Building Blocks
Efficient synthesis methods for difluorocyclobutane building blocks have been developed. These studies are crucial for advancing the synthesis of biologically active compounds and pharmaceuticals (Chernykh et al., 2019).
8. Deoxyfluorination in Organic Synthesis
Research on the deoxyfluorination of carboxylic acids has implications for the synthesis of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride. This process is critical for creating acyl fluorides and amides, which are key intermediates in organic synthesis (Wang et al., 2021).
Safety And Hazards
“3,3-Difluoro-1-methylcyclobutanamine hydrochloride” is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 according to GHS-US classification . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3,3-difluoro-1-methylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4(8)2-5(6,7)3-4;/h2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWQBBDBADQLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-methylcyclobutanamine hydrochloride | |
CAS RN |
1523606-39-4 | |
| Record name | 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



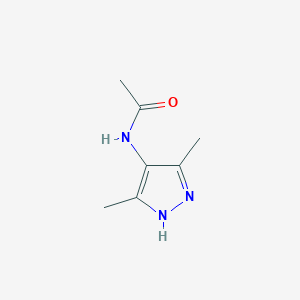
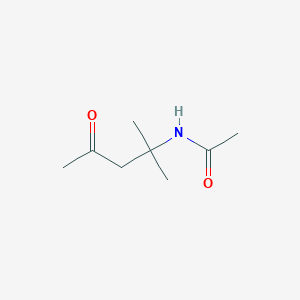
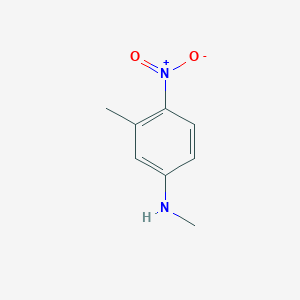
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid](/img/structure/B3025544.png)
